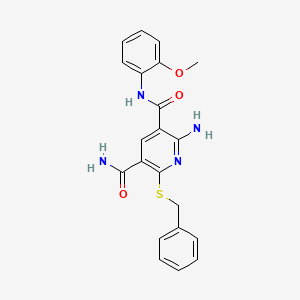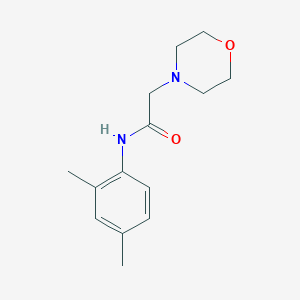
2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide
Descripción general
Descripción
2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide inhibits the activity of several protein kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell signaling pathways. By inhibiting these kinases, 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide blocks the activation of B cells, T cells, and other immune cells, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and physiological effects:
2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide has been shown to have a potent inhibitory effect on BTK, ITK, and TXK, leading to a reduction in immune cell activation and inflammation. In preclinical models, 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide has been shown to reduce the proliferation of cancer cells and inhibit the growth of tumors. 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide has also been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide is its specificity for BTK, ITK, and TXK, which allows for targeted inhibition of immune cell signaling pathways. 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide has also been shown to have a good safety profile in preclinical studies. However, one limitation of 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide. One area of interest is the development of more potent and selective inhibitors of BTK, ITK, and TXK. Another area of interest is the investigation of the potential therapeutic applications of 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide in other types of cancer and autoimmune diseases. Additionally, the development of new formulations of 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion:
In conclusion, 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide is a small molecule inhibitor that targets protein kinases and has potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. Its mechanism of action involves the inhibition of immune cell signaling pathways, leading to a reduction in inflammation and immune-mediated damage. While 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide has several advantages, such as its specificity and safety profile, there are also limitations, such as its low solubility. However, with further research and development, 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide could become an important therapeutic agent for the treatment of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell signaling pathways. 2-amino-6-(benzylthio)-N-(2-methoxyphenyl)-3,5-pyridinedicarboxamide has been shown to be effective in preclinical models of lymphoma, leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
2-amino-6-benzylsulfanyl-3-N-(2-methoxyphenyl)pyridine-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-17-10-6-5-9-16(17)24-20(27)14-11-15(19(23)26)21(25-18(14)22)29-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,22,25)(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVUCAHYDJZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2N)SCC3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(diphenylacetyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3530108.png)

![3-amino-2-(1-benzofuran-2-yl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530129.png)
![2-{[5-(3-chloro-1-benzothien-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3530137.png)

![N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3530162.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3530170.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(4-chlorobenzyl)-1,2,4-oxadiazole](/img/structure/B3530186.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B3530189.png)
![methyl 3-amino-4-(3-fluorophenyl)-6-methyl-5-{[(2-methylphenyl)amino]carbonyl}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3530197.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3530200.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-5-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3530214.png)
![3-(3,4-dimethoxyphenyl)-N-({[3-(methoxymethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3530219.png)